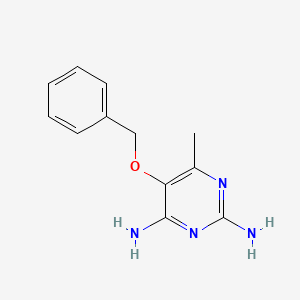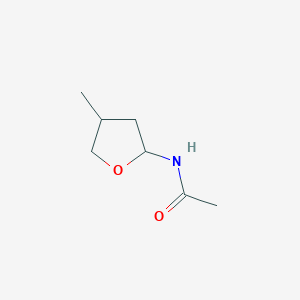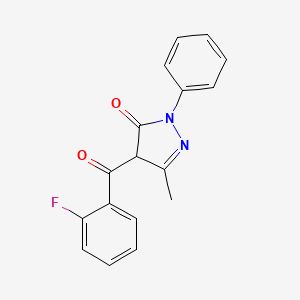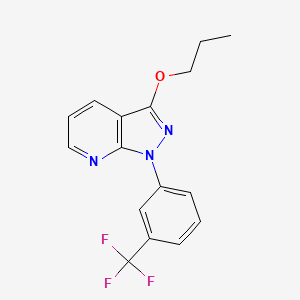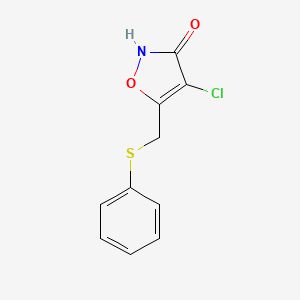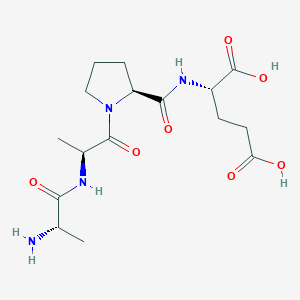
L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound that features a chiral pyrrolidine ring and multiple amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available chiral building blocks. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Amide Bond Formation: Sequential coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to form the amide linkages.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups that mimic natural substrates. It can also serve as a model compound for studying protein folding and stability.
Medicine
In medicine, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid has potential applications in drug design and development. Its ability to form stable amide bonds makes it a candidate for peptide-based therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Proline Derivatives: Compounds like N-Boc-proline and proline methyl ester share structural similarities with (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid.
Peptide Analogues: Peptides containing similar amide linkages and chiral centers.
Uniqueness
What sets (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high stereochemical purity and specific molecular interactions.
特性
CAS番号 |
654067-61-5 |
|---|---|
分子式 |
C16H26N4O7 |
分子量 |
386.40 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O7/c1-8(17)13(23)18-9(2)15(25)20-7-3-4-11(20)14(24)19-10(16(26)27)5-6-12(21)22/h8-11H,3-7,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
KLMOURUYALLFTQ-NAKRPEOUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
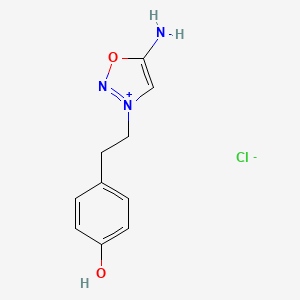
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
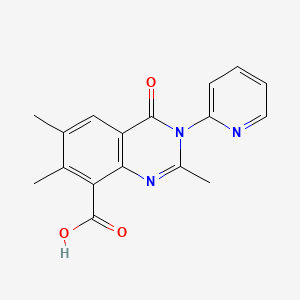
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
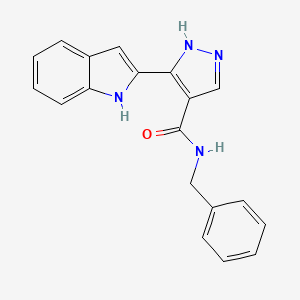
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
